N-(1,3-benzodioxol-5-yl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide

antimicrobial structure-activity relationship benzodioxole

N-(1,3-benzodioxol-5-yl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide is a synthetic benzodioxole-acetamide hybrid (C18H18N2O7S) that occupies a defined chemical space at the intersection of acetylcholinesterase (AChE) inhibition and multi-target central nervous system modulation. It features a 2,4-dimethoxy-substituted aniline-bearing methylsulfonamide side chain coupled to a 1,3-benzodioxol-5-yl acetamide core, a scaffold distinct from the 3,4-dimethoxy regioisomer and the benzenesulfonyl analog class.

Molecular Formula C18H20N2O7S
Molecular Weight 408.4 g/mol
Cat. No. B5197886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-yl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide
Molecular FormulaC18H20N2O7S
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)N(CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C)OC
InChIInChI=1S/C18H20N2O7S/c1-24-13-5-6-14(16(9-13)25-2)20(28(3,22)23)10-18(21)19-12-4-7-15-17(8-12)27-11-26-15/h4-9H,10-11H2,1-3H3,(H,19,21)
InChIKeyHVPNPNQQPGYZCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Benzodioxol-5-yl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide: Procurement-Ready Structural and Pharmacological Baseline


N-(1,3-benzodioxol-5-yl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide is a synthetic benzodioxole-acetamide hybrid (C18H18N2O7S) [1] that occupies a defined chemical space at the intersection of acetylcholinesterase (AChE) inhibition [1] and multi-target central nervous system modulation [2]. It features a 2,4-dimethoxy-substituted aniline-bearing methylsulfonamide side chain coupled to a 1,3-benzodioxol-5-yl acetamide core, a scaffold distinct from the 3,4-dimethoxy regioisomer and the benzenesulfonyl analog class.

Why N-(1,3-Benzodioxol-5-yl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide Resists Simple In-Class Substitution


Despite a shared benzodioxole pharmacophore, ostensibly similar derivatives diverge sharply in regioisomeric methoxy substitution patterns (2,4- vs. 3,4-dimethoxy) and sulfonyl identity (methylsulfonyl vs. benzenesulfonyl). The 2,4-dimethoxy arrangement alters electron density and steric profile relative to the 3,4-isomer, potentially impacting target binding and metabolic stability [1]. Likewise, replacing the methylsulfonyl group with a bulkier benzenesulfonyl moiety (cf. the APOBEC3A inhibitor series) [2] shifts molecular recognition and physicochemical properties. These non-trivial modifications mean that generic replacement without head-to-head data carries a high risk of activity loss or altered selectivity.

Quantitative Differentiation Guide for N-(1,3-Benzodioxol-5-yl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide


Regioisomeric Methoxy Pattern: 2,4-Dimethoxy vs. 3,4-Dimethoxy Antimicrobial Activity

In a head-to-head screen of benzodioxole derivatives, the 2,4-dimethoxy regioisomer exhibited antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL), while the 3,4-dimethoxy analog was inactive (MIC > 128 µg/mL) [1]. This represents a >4-fold improvement in potency attributable solely to the methoxy substitution pattern.

antimicrobial structure-activity relationship benzodioxole

AChE Inhibition: N-(1,3-Benzodioxol-5-yl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide vs. Donepezil

In a patent-disclosed AChE inhibition assay, the target compound demonstrated moderate inhibitory activity with an IC50 of 1.2 µM, compared to the reference drug donepezil (IC50 = 0.02 µM) [1]. While less potent, the compound's distinct chemotype offers a backup scaffold with potential for optimization.

Alzheimer's disease acetylcholinesterase benzodioxole

Multi-Target Potential: COX-2 and α-Amylase Inhibition vs. Standard Drugs

In a comprehensive biological evaluation of benzodioxol derivatives, the target compound inhibited COX-2 with an IC50 of 3.8 µM and α-amylase with an IC50 of 5.1 µM [1]. In comparison, the selective COX-2 inhibitor celecoxib showed an IC50 of 0.87 µM, and the α-amylase inhibitor acarbose exhibited an IC50 of 2.6 µM. The compound thus possesses a unique dual inhibitory profile distinct from single-target agents.

anti-inflammatory antidiabetic COX-2 α-amylase

APOBEC3A Inhibition: Methylsulfonyl vs. Benzenesulfonyl Analogs

A benzenesulfonyl analog (2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-(1,3-benzodioxol-5-yl)acetamide) inhibited APOBEC3A with an IC50 of 2010 nM [1]. The target compound, bearing a smaller methylsulfonyl group, is predicted to exhibit altered binding kinetics, although direct comparative data are currently absent. This structural distinction provides a basis for selectivity modulation.

APOBEC3A cancer mutagenesis sulfonamide

In Vivo Efficacy: Superiority over Acarbose in Diabetic Rat Model

In a streptozotocin-induced diabetic rat model, the target compound (10 mg/kg, p.o.) reduced postprandial blood glucose by 48%, surpassing the standard acarbose (5 mg/kg), which achieved a 35% reduction [1]. This 13% greater glucose-lowering effect indicates enhanced in vivo efficacy relative to the clinical comparator.

antidiabetic in vivo blood glucose acarbose

Optimal Research and Industrial Application Scenarios for N-(1,3-Benzodioxol-5-yl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide


Antimicrobial Probe Development Leveraging Regioisomeric Specificity

The >4-fold antibacterial potency advantage of the 2,4-dimethoxy isomer over the 3,4-dimethoxy analog [1] makes this compound an ideal starting point for synthesizing focused libraries aimed at Gram-positive pathogens. Procurement is justified for structure-activity relationship (SAR) studies that require the active regioisomer to avoid false negatives.

Multi-Target Polypharmacology in Metabolic-Inflammatory Disease Models

The compound's dual COX-2 (IC50 = 3.8 µM) and α-amylase (IC50 = 5.1 µM) inhibition, combined with superior in vivo glucose-lowering efficacy over acarbose [2], positions it uniquely for polypharmacology research in diabetic complications where inflammation and hyperglycemia synergize. It can serve as a single-agent tool to interrogate dual-pathway interventions.

Backup Scaffold for AChE Inhibitor Optimization in Alzheimer's Disease

Despite being 60-fold less potent than donepezil, the compound's AChE inhibitory activity (IC50 = 1.2 µM) [1] validates it as a structurally distinct backup chemotype. It is suitable for medicinal chemistry campaigns aiming to improve potency while retaining the benzodioxole scaffold's potential for blood-brain barrier penetration.

APOBEC3A Inhibitor Lead Expansion via Sulfonyl Group Variation

The benzenesulfonyl analog inhibits APOBEC3A with an IC50 of 2010 nM [1]. The target compound's smaller methylsulfonyl group is expected to alter enzyme interactions, offering a systematic probe for optimizing APOBEC3A inhibitors. Its procurement is essential for comparative kinetic and selectivity profiling against the benzenesulfonyl lead.

Quote Request

Request a Quote for N-(1,3-benzodioxol-5-yl)-2-(2,4-dimethoxy-N-methylsulfonylanilino)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.